

(R)-1-Boc-3-fluoropyrrolidine chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-1-Boc-3-fluoropyrrolidine

Cat. No.: B1439306

[Get Quote](#)

An In-Depth Technical Guide to **(R)-1-Boc-3-fluoropyrrolidine**: Structure, Synthesis, and Application

Introduction: The Strategic Value of a Fluorinated Building Block

In the landscape of modern drug discovery, the pursuit of novel chemical entities with enhanced pharmacological profiles is paramount. Medicinal chemists increasingly turn to structurally sophisticated, three-dimensional building blocks to escape the "flatland" of aromatic scaffolds and improve properties such as solubility, metabolic stability, and target affinity.[1][2] The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold found in a significant percentage of FDA-approved drugs.[1] The strategic introduction of fluorine—the most electronegative element—can profoundly modulate a molecule's physicochemical and biological properties, including lipophilicity and resistance to metabolic degradation.[3]

This guide provides a comprehensive technical overview of **(R)-1-Boc-3-fluoropyrrolidine**, a chiral building block that synergistically combines the benefits of the pyrrolidine core with the strategic advantages of fluorination. As a Senior Application Scientist, this document is designed to offer researchers, scientists, and drug development professionals a deep understanding of its chemical structure, stereochemistry, synthesis, and critical role as an intermediate in the creation of advanced therapeutics.

Chemical Identity and Stereochemical Integrity

(R)-1-Boc-3-fluoropyrrolidine, also known as tert-Butyl (R)-3-fluoropyrrolidine-1-carboxylate, is a chiral intermediate whose utility is fundamentally tied to its precise three-dimensional structure.

Table 1: Core Chemical Properties

Property	Value	Source(s)
CAS Number	876617-25-3	[4]
Molecular Formula	C ₉ H ₁₆ FNO ₂	[4]
Molecular Weight	189.23 g/mol	[4]
Appearance	Liquid	
Purity	Typically ≥95%	
Storage	2-8°C, Sealed in dry conditions	[4]
Refractive Index (n _{20/D})	~1.442	
SMILES	CC(C)(C)OC(=O)N1CCCC1	
InChI Key	SUECTKVSIDXQQE- SSDOTTSSWA-N	

The molecule's stereochemistry is defined by the (R)-configuration at the C-3 position of the pyrrolidine ring. This specific orientation is critical, as biological systems are inherently chiral, and the interaction of a drug candidate with its target is often highly stereoselective. The fluorine atom's position influences the pyrrolidine ring's conformation, which can lead to a more favorable binding orientation with a target protein.[2][5] Selective fluorination can induce significant conformational changes that impact the biological roles of the resulting molecules.[5][6]

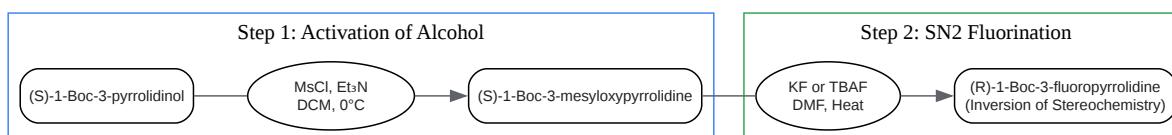
Caption: 2D representation of **(R)-1-Boc-3-fluoropyrrolidine**.

Scalable Synthesis: A Stereospecific Approach

The production of enantiomerically pure **(R)-1-Boc-3-fluoropyrrolidine** is crucial for its use in pharmaceutical development. A robust and scalable synthesis has been developed that ensures high chiral purity.^[7] The process often starts from a readily available chiral precursor, such as (S)-pyrrolidin-3-ol, and utilizes a stereospecific fluorination reaction.

The causality behind this synthetic strategy is rooted in achieving precise stereochemical control. The key step involves a nucleophilic substitution (S_N2) reaction, which proceeds with an inversion of stereochemistry. By starting with the (S)-enantiomer of the alcohol precursor, the S_N2 reaction with a fluoride source yields the desired (R)-enantiomer of the fluorinated product. The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the nitrogen atom, preventing it from interfering with the fluorination step and allowing for controlled modifications in subsequent synthetic transformations.

Experimental Protocol: Synthesis via Mesylation and Fluorination


This protocol describes a common two-step process to convert the corresponding alcohol, (R)-1-Boc-3-pyrrolidinol, to the target compound. Note that to obtain the (R)-fluoro product, one must start with the (S)-hydroxy precursor due to the inversion of configuration.

Step 1: Mesylation of (S)-1-Boc-3-pyrrolidinol

- Dissolve (S)-1-Boc-3-pyrrolidinol in a suitable aprotic solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath.
- Add a base, such as triethylamine, to the solution to act as an acid scavenger.
- Slowly add methanesulfonyl chloride (MsCl) dropwise to the cooled solution. The reaction is exothermic and should be controlled.
- Allow the reaction to stir at 0°C for a specified time, monitoring for completion by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried and concentrated to yield the mesylated intermediate.

Step 2: Nucleophilic Fluorination

- Dissolve the crude mesylate in a polar aprotic solvent suitable for S_n2 reactions, such as dimethylformamide (DMF) or acetonitrile.
- Add a fluoride source, typically potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF). The choice of fluoride salt and the potential use of a phase-transfer catalyst can be critical for reaction efficiency.
- Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.
- After cooling, perform an aqueous workup, extracting the product into an organic solvent.
- Purify the crude product using column chromatography to obtain pure **(R)-1-Boc-3-fluoropyrrolidine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(R)-1-Boc-3-fluoropyrrolidine**.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of **(R)-1-Boc-3-fluoropyrrolidine**. The following spectroscopic data are characteristic of the molecule. In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. [8][9]

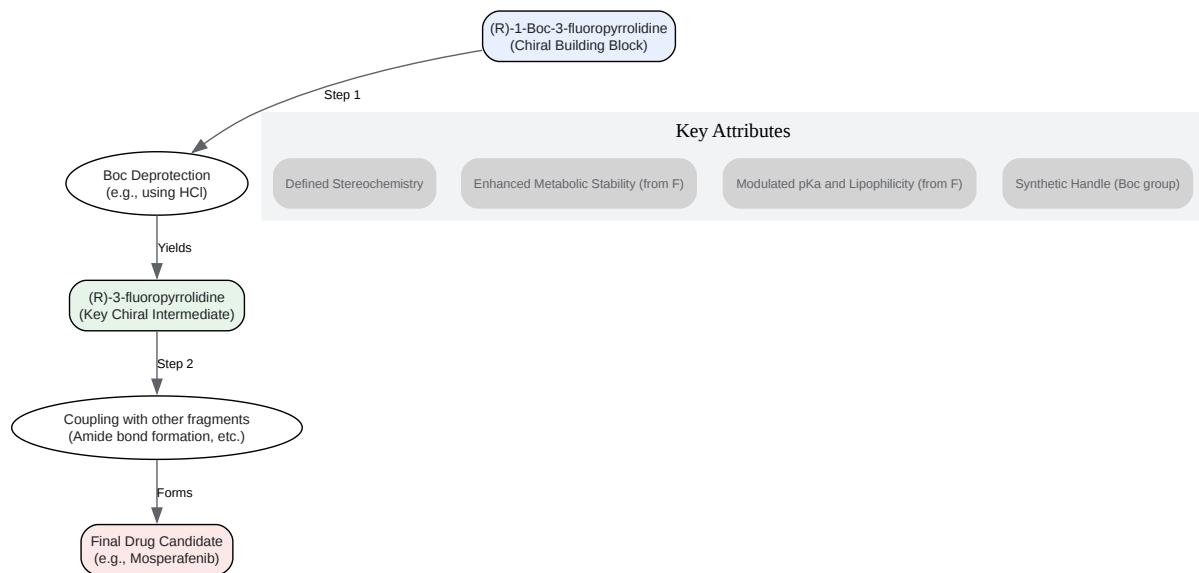
Table 2: Key Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Value	Assignment / Notes
¹ H NMR	H-3	5.2 - 5.5 ppm	Doublet of multiplets (dm) due to large H-F coupling.[8]
H-2, H-5	3.4 - 3.8 ppm	Multiplet (m). Protons on carbons adjacent to the nitrogen.[8]	
H-4	2.2 - 2.5 ppm	Multiplet (m).[8]	
Boc group	~1.4 ppm	Singlet (s), integrating to 9 protons.	
¹³ C NMR	C-3	~90-95 ppm	Large C-F coupling constant (¹ JCF ≈ 170-180 Hz).
C-2, C-5	~50-55 ppm	Carbons adjacent to nitrogen.	
C-4	~30-35 ppm		
Boc C=O	~155 ppm	Carbonyl carbon of the Boc group.	
Boc C(CH ₃) ₃	~80 ppm	Quaternary carbon of the Boc group.	
Boc C(CH ₃) ₃	~28 ppm	Methyl carbons of the Boc group.	
IR Spectroscopy	C-F Stretch	~1000-1100 cm ⁻¹	Characteristic absorption for an alkyl fluoride.
C=O Stretch	~1690 cm ⁻¹	Strong absorption from the Boc carbonyl group.	

Protocol for Spectroscopic Data Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **(R)-1-Boc-3-fluoropyrrolidine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. [8]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use standard parameters, such as a 30-degree pulse angle and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to achieve a good signal-to-noise ratio.[8]
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C .[8]


Infrared (IR) Spectroscopy:

- Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is most convenient for a liquid sample. Place a small drop of the liquid on the ATR crystal.[8]
- Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$. Co-add 16-32 scans for a high-quality spectrum.[8]

Applications in Drug Development

(R)-1-Boc-3-fluoropyrrolidine is not merely a chemical curiosity; it is a high-value intermediate used in the synthesis of complex pharmaceutical agents. Its utility stems from the combination of its pre-installed chirality, the beneficial effects of the fluorine atom, and the synthetically versatile Boc-protecting group.

The deprotected amine, (R)-3-fluoropyrrolidine, is a key intermediate in the synthesis of several drug candidates. For instance, it is a crucial structural element in molecules developed by Roche, such as Vicasinabin and Mosperafenib.[7] The incorporation of this motif is a deliberate design choice aimed at optimizing the drug's interaction with its biological target and improving its overall pharmacokinetic profile.

[Click to download full resolution via product page](#)

Caption: Logical flow from building block to drug candidate.

Conclusion

(R)-1-Boc-3-fluoropyrrolidine stands as a testament to the power of rational molecular design in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the strategic placement of a fluorine atom on a privileged pyrrolidine scaffold, provides drug developers with a potent tool for creating next-generation therapeutics. The robust synthetic routes and clear spectroscopic signature of this molecule ensure its reliable application in multi-step syntheses. As the demand for compounds with improved three-dimensionality and fine-tuned

pharmacokinetic properties continues to grow, the importance of chiral, fluorinated building blocks like **(R)-1-Boc-3-fluoropyrrolidine** will undoubtedly increase.

References

- ResearchGate.Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile.
- National Center for Biotechnology Information.Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- PubChem.1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine.
- PubMed Central.Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- MySkinRecipes.**(R)-1-Boc-3-fluoropyrrolidine**.
- PubChem.1-Boc-3-pyrrolidinol.
- Springer.Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- The Pharma Journal.Fluorine in drug discovery: Role, design and case studies.
- PubMed Central.Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed Central.Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- SpectraBase.1-Boc-pyrrolidine.
- Beilstein Journal of Organic Chemistry.Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- PubChem.1-boc-3-fluoro-4-pyrrolidinone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 876617-25-3|(R)-1-Boc-3-Fluoropyrrolidine|BLD Pharm [bldpharm.com]
- 5. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [(R)-1-Boc-3-fluoropyrrolidine chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1439306#r-1-boc-3-fluoropyrrolidine-chemical-structure-and-stereochemistry\]](https://www.benchchem.com/product/b1439306#r-1-boc-3-fluoropyrrolidine-chemical-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com